

structural comparison of OXA-1 with other class D beta-lactamases

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A Structural Showdown: OXA-1 Versus Other Class D β-Lactamases

A Comparative Guide for Researchers and Drug Development Professionals

The relentless rise of antibiotic resistance, largely driven by β -lactamase enzymes, presents a formidable challenge to modern medicine. Among these, the class D oxacillinases (OXAs) are a diverse and clinically significant group of enzymes capable of hydrolyzing a broad spectrum of β -lactam antibiotics. This guide provides a detailed structural and functional comparison of OXA-1, a prevalent narrow-spectrum oxacillinase, with other notable class D β -lactamases, including the extended-spectrum OXA-10 and the carbapenem-hydrolyzing OXA-24/40 and OXA-48. Understanding the subtle yet critical structural variations among these enzymes is paramount for the development of effective, next-generation β -lactamase inhibitors.

At a Glance: Key Structural and Functional Distinctions

A primary differentiator among class D β -lactamases is their oligomeric state in solution. OXA-1 is notably a monomer, distinguishing it from many other OXA enzymes, such as OXA-10 and OXA-48, which predominantly exist as dimers.[1][2][3] This fundamental difference in quaternary structure influences the overall architecture and potential allosteric regulation of the enzyme.







Structurally, all class D β -lactamases share a conserved core fold comprising two domains: an α/β domain and an all- α domain.[4] However, significant variations are observed in the loops surrounding the active site, particularly the Ω -loop. OXA-1 possesses an enlarged Ω -loop containing a six-residue hydrophilic insertion that projects into the solvent and does not directly interact with the substrate.[5] This contrasts with the more constrained loops seen in carbapenem-hydrolyzing class D β -lactamases (CHDLs) like OXA-24/40 and OXA-48, where loop conformations are critical for accommodating and hydrolyzing bulkier carbapenem antibiotics.

The active site architecture also presents key differences. In many CHDLs, a "hydrophobic bridge" formed by residues such as Tyr112 and Met223 in OXA-24/40 plays a crucial role in substrate recognition and positioning. In contrast, the active site of OXA-1 is characterized by a hydrophobic pocket that accommodates the nonpolar side chain of oxacillin.

Data Presentation: A Comparative Overview

The following table summarizes key quantitative data for OXA-1 and other selected class D β -lactamases, providing a basis for direct comparison of their structural and kinetic properties.



Feature	OXA-1	OXA-10	OXA-24/40	OXA-48
PDB ID	1M6K	1K55, 6SKR	8CUL	3HBR
Resolution (Å)	1.50	1.39, 1.85	2.01	1.90
Oligomeric State	Monomer	Dimer	Monomer	Dimer
Substrate Profile	Narrow-spectrum (Oxacillin)	Extended- spectrum	Carbapenemase	Carbapenemase
Kinetic Parameters				
kcat (s ⁻¹) for Imipenem	-	-	13 (relative Vmax/Km)	5
Km (μM) for Imipenem	-	-	-	<5
kcat (s ⁻¹) for Meropenem	-	-	6 (relative Vmax/Km)	<1
Km (μM) for Meropenem	-	-	-	<5
kcat/ Km (mM ⁻¹ s ⁻¹) for Imipenem	-	-	-	550

Experimental Protocols: Unraveling the Structures

The structural and kinetic data presented in this guide are derived from a combination of experimental techniques. The following provides an overview of the key methodologies employed.

Protein Expression and Purification

The genes encoding the respective β -lactamases are typically cloned into an expression vector, such as pET12a, and transformed into a suitable bacterial host, commonly Escherichia coli BL21(DE3). Overexpression of the target protein is induced, often using isopropyl β -D-1-



thiogalactopyranoside (IPTG). The bacterial cells are then harvested by centrifugation, and the protein is extracted through cell lysis, which may involve sonication or French press. Purification of the β-lactamase is achieved through a series of chromatography steps. A common approach involves an initial ion-exchange chromatography step, followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample. The purity of the final protein is assessed by SDS-PAGE.

Crystallization and X-ray Diffraction

To determine the three-dimensional structure of the β -lactamases, the purified protein is crystallized. This is typically achieved using the vapor diffusion method, where a drop containing the purified protein, buffer, and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution. Crystals are grown under specific conditions of pH, temperature, and precipitant concentration (e.g., PEG 8000). Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen.

X-ray diffraction data are collected from the frozen crystals at a synchrotron source. The diffraction patterns are processed to determine the unit cell parameters and space group. The structure is then solved using molecular replacement, with a known structure of a homologous protein as a search model. The initial model is refined against the experimental data to produce the final, high-resolution crystal structure.

Enzyme Kinetics Assays

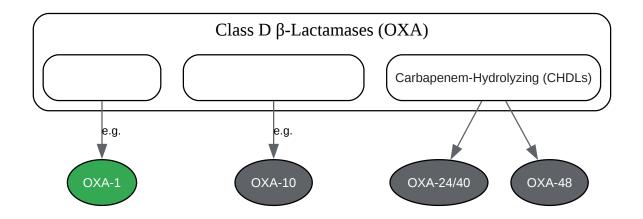
The catalytic activity and substrate specificity of the β -lactamases are determined through enzyme kinetics assays. These assays are typically performed spectrophotometrically by monitoring the hydrolysis of a β -lactam substrate, which results in a change in absorbance at a specific wavelength. A common chromogenic substrate used for detecting β -lactamase activity is nitrocefin, which changes color upon hydrolysis.

To determine the kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), initial reaction rates are measured at various substrate concentrations. These data are then fitted to the Michaelis-Menten equation. For substrates that do not produce a significant change in absorbance upon hydrolysis, competition assays can be employed. In these assays, the ability of the test substrate to inhibit the hydrolysis of a chromogenic substrate is measured.



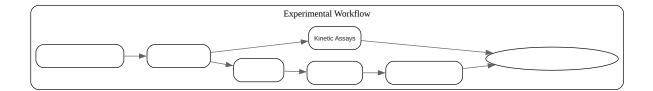
Visualizing the Landscape of Class D β-Lactamases

The following diagrams, generated using Graphviz, illustrate key relationships and workflows relevant to the study of class D β -lactamases.



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Caption: Classification of Class D β -Lactamases.



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